Cas no 35656-93-0 (Benzyl-d7 Bromide)

Benzyl-d7 Bromide (C7D7Br) is a deuterated analog of benzyl bromide, where seven hydrogen atoms are replaced by deuterium. This isotopic labeling enhances the compound's utility in NMR spectroscopy and mass spectrometry, providing distinct spectral signatures for precise tracking in mechanistic studies and metabolic research. The incorporation of deuterium also reduces metabolic degradation, improving stability in experimental applications. Benzyl-d7 Bromide is commonly employed as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where isotopic labeling aids in elucidating reaction pathways. Its high chemical purity and isotopic enrichment make it a reliable reagent for advanced research applications requiring labeled compounds.
Benzyl-d7 Bromide structure
Benzyl-d7 Bromide structure
Product Name:Benzyl-d7 Bromide
CAS No:35656-93-0
MF:C7H7Br
MW:178.077613115311
CID:295765
PubChem ID:12217704
Update Time:2025-06-15

Benzyl-d7 Bromide Chemical and Physical Properties

Names and Identifiers

    • Benzene-1,2,3,4,5-d5,6-(bromomethyl-d2)-
    • BENZYL BROMIDE, [D7]
    • Benzyl-d7 Bromide
    • D97923
    • SCHEMBL1331710
    • 1-[bromo(dideuterio)methyl]-2,3,4,5,6-pentadeuteriobenzene
    • Benzyl bromide-d7, 98 atom % D
    • DTXSID90480953
    • Benzyl bromide-d7
    • 35656-93-0
    • AGEZXYOZHKGVCM-XZJKGWKKSA-N
    • Inchi: 1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i1D,2D,3D,4D,5D,6D2
    • InChI Key: AGEZXYOZHKGVCM-XZJKGWKKSA-N
    • SMILES: BrC([2H])([2H])C1C([2H])=C([2H])C([2H])=C([2H])C=1[2H]

Computed Properties

  • Exact Mass: 177.01705g/mol
  • Monoisotopic Mass: 177.01705g/mol
  • Isotope Atom Count: 7
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 55.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.497 g/mL at 25 °C
  • Melting Point: −3-−1 °C(lit.)
  • Boiling Point: 198-199 °C(lit.)
  • Flash Point: 188 °F
  • Refractive Index: n20/D 1.574(lit.)
  • Vapor Pressure: 0.5±0.3 mmHg at 25°C

Benzyl-d7 Bromide Security Information

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Additional information on Benzyl-d7 Bromide

Introduction to Benzyl-d7 Bromide (CAS No. 35656-93-0)

Benzyl-d7 bromide, with the chemical formula C7D7Br and a CAS number of 35656-93-0, is a deuterated derivative of benzyl bromide. This compound is widely utilized in the field of pharmaceutical research and molecular biology due to its unique isotopic properties. The introduction of deuterium atoms (denoted as 'd') enhances the compound's stability and specificity, making it an invaluable tool in synthetic chemistry and analytical applications.

The benzyl group, a common moiety in organic synthesis, is often employed as a protecting group for alcohols and airmore stable handle in peptide coupling reactions. The introduction of bromine substituents allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in the development of complex molecular architectures, particularly in drug discovery and medicinal chemistry.

In recent years, Benzyl-d7 bromide has gained significant attention in the pharmaceutical industry due to its role as an intermediate in the synthesis of various bioactive compounds. Its deuterated nature makes it particularly useful in studying metabolic pathways and drug degradation mechanisms. Deuterated compounds are often employed to differentiate between hydrogen and deuterium atoms in metabolic studies, providing researchers with precise insights into drug metabolism and pharmacokinetics.

The compound's applications extend beyond pharmaceuticals into the realm of analytical chemistry. Its high purity and stability make it an excellent internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These analytical techniques are crucial for characterizing complex molecular structures and verifying the purity of synthesized compounds. The use of Benzyl-d7 bromide as an internal standard enhances the accuracy and reliability of these analyses, contributing to more robust scientific outcomes.

Recent advancements in drug development have highlighted the importance of isotopically labeled compounds like Benzyl-d7 bromide. Isotope labeling can improve the sensitivity of detection methods, reduce background noise, and enhance the resolution of spectroscopic techniques. This has led to its adoption in high-throughput screening (HTS) assays, where rapid and accurate identification of potential drug candidates is essential. The compound's versatility also makes it suitable for use in proteomics and metabolomics studies, aiding in the comprehensive analysis of biological systems.

The synthesis of Benzyl-d7 bromide involves careful control over reaction conditions to ensure high yield and purity. Typically, benzyl alcohol is deuterated using deuterium gas or deuterated solvents before bromination with hydrobromic acid or phosphorus tribromide. The introduction of deuterium atoms at specific positions can be tailored depending on the desired application. This flexibility allows researchers to customize the compound for specific synthetic needs, whether it be for protecting groups or cross-coupling reactions.

In conclusion, Benzyl-d7 bromide (CAS No. 35656-93-0) is a multifunctional compound with broad applications in pharmaceutical research, synthetic chemistry, and analytical methods. Its unique isotopic properties enhance the precision and reliability of various scientific investigations, making it an indispensable tool for modern chemical research. As methodologies continue to evolve, the demand for specialized compounds like Benzyl-d7 bromide is expected to grow, further solidifying its importance in advancing scientific knowledge.

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